molecular formula C21H19N3OS B2953569 (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 1322201-24-0

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2953569
CAS No.: 1322201-24-0
M. Wt: 361.46
InChI Key: NOAZJAJNNSAFCA-SFQUDFHCSA-N
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Description

The compound "(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile" features an acrylonitrile backbone conjugated to a thiazole ring substituted at the 4-position with a 4-methoxyphenyl group. The amino group at the 3-position is linked to a 2,5-dimethylphenyl moiety.

Properties

IUPAC Name

(E)-3-(2,5-dimethylanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-4-5-15(2)19(10-14)23-12-17(11-22)21-24-20(13-26-21)16-6-8-18(25-3)9-7-16/h4-10,12-13,23H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAZJAJNNSAFCA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H20N2OS\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{OS}

This molecular structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.0Induction of apoptosis
Compound BHeLa (Cervical Cancer)3.2Inhibition of cell proliferation
This compoundA549 (Lung Cancer)4.5Cell cycle arrest

The compound exhibited an IC50 value of 4.5 µM against the A549 lung cancer cell line, indicating potent anticancer activity comparable to other thiazole derivatives .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G1 phase, preventing cancer cells from proliferating .
  • Inhibition of Oncogenic Pathways : Thiazole derivatives often inhibit key signaling pathways involved in tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have also been evaluated for antimicrobial activity. Research indicates that compounds with similar structures possess significant antibacterial and antifungal effects.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli16 µg/mL
This compoundCandida albicans8 µg/mL

The compound showed an MIC of 8 µg/mL against Candida albicans, demonstrating its potential as an antifungal agent .

Case Studies

  • Study on Cytotoxicity : A study conducted on a series of thiazole derivatives found that those with methoxy substitutions displayed enhanced cytotoxicity against various cancer cell lines. The presence of the (4-methoxyphenyl) group was crucial for increasing potency .
  • In Vivo Studies : Animal models treated with similar thiazole derivatives exhibited reduced tumor sizes compared to control groups, suggesting effective in vivo anticancer activity .

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s analogs differ primarily in substituents on the thiazole ring and the aniline moiety, which influence electronic properties, solubility, and bioactivity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Analogs
Compound Name/ID Thiazole Substituent Aniline Substituent Key Properties/Activities Reference
Target Compound 4-(4-Methoxyphenyl) 2,5-Dimethylphenyl Hypothesized planar structure, moderate lipophilicity
2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (10a) Benzo[d]thiazol-2-yl 4-Hydroxyphenyl Antibacterial (S. aureus)
3-(4-Methoxyphenyl)-2-(4-(8-ethoxycoumarin-3-yl)thiazol-2-yl)acrylonitrile (27a) 4-(8-Ethoxycoumarin-3-yl) 4-Methoxyphenyl High yield (91%), IR: ν(CN) = 2,207 cm⁻¹
2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (14) 4-(2-Oxo-2H-chromen-3-yl) 2,5-Dimethylphenyl m.p. 216–220°C, synthetic accessibility
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1) Benzo[d]thiazol-2-yl Diphenylamino-thiophene Fluorescent cyanide sensor (LOD: 4.24 × 10⁻⁸ M)

Substituent Effects on Bioactivity and Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the 4-hydroxyphenyl group in compound 10a . Methoxy groups improve membrane permeability, while hydroxy groups may facilitate hydrogen bonding, as seen in 10a’s antibacterial activity.

Thiazole Ring Modifications :

  • Coumarin-linked thiazoles (e.g., 27a ) exhibit strong UV absorption due to extended conjugation, useful in optical applications .
  • Benzo[d]thiazole derivatives (e.g., TP1 ) demonstrate fluorescence, highlighting the role of heterocycle choice in sensor design .

Steric and Conformational Effects :

  • Isostructural compounds with halogenated aryl groups (’s 4 and 5 ) show similar crystallographic packing but divergent electronic profiles due to Cl vs. F substituents .
  • The 2,5-dimethylphenyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., isobutyl in ), favoring planar conformations critical for intermolecular interactions .

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